REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([B:11]3[O:19]C(C)(C)C(C)(C)[O:12]3)=[CH:8][CH:9]=2)[N:4]=[CH:3][CH:2]=1.O.Cl.CCOC(C)=O>C1COCC1>[N:1]1[C:10]2[C:5](=[CH:6][C:7]([B:11]([OH:19])[OH:12])=[CH:8][CH:9]=2)[N:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
256 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=NC2=CC(=CC=C12)B1OC(C)(C)C(C)(C)O1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
NaIO4
|
Quantity
|
321 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1.0 hr at 23° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was further stirred for 1.0 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc (2×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with Et2O
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=NC2=CC(=CC=C12)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 121 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |